molecular formula C13H10O3 B1197919 3-Phenylsalicylic acid CAS No. 304-06-3

3-Phenylsalicylic acid

Cat. No. B1197919
Key on ui cas rn: 304-06-3
M. Wt: 214.22 g/mol
InChI Key: ZJWUEJOPKFYFQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06867200B1

Procedure details

2-hydroxy-3-phenylbenzoic acid (218, 3.0 g, 14 mmol) is dissolved in EtOAc (50 ml) and a few drops of DMF are added. Oxalyl chloride (2.5 ml, 1.5 eq) is added and the reaction is stirred under a dry atmosphere for 1 h. The reaction mixture is then concentrated in vacuo to yield a mixture of clear oil and white solid. This mixture is diluted with CH2Cl2 (50 ml) followed by the addition of N,O-dimethyl hydroxylamine hydrochloride (1.5 g, 1.1 eq) and triethylamine (3.9 ml, 2 eq). This mixture is stirred for 12-18 h under a dry atmosphere. Dilution of the reaction mixture with EtOAc and subsequent washing with dilute HCl and brine, followed by drying (MgSO4) and concentration in vacuo yields a mixture of reaction products. Flash chromatography (20/80 EtOAc/Hexanes) afforded N-methoxy-N-methyl-2-hydroxy-3-phenylbenzamide (219, 1.09 g) as a white solid.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Name
N,O-dimethyl hydroxylamine hydrochloride
Quantity
1.5 g
Type
reactant
Reaction Step Three
Quantity
3.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:10]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.C(Cl)(=O)C(Cl)=O.Cl.[CH3:24][NH:25][O:26][CH3:27].C(N(CC)CC)C>CCOC(C)=O.CN(C=O)C.C(Cl)Cl>[CH3:27][O:26][N:25]([CH3:24])[C:4](=[O:6])[C:3]1[CH:7]=[CH:8][CH:9]=[C:10]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:2]=1[OH:1] |f:2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
OC1=C(C(=O)O)C=CC=C1C1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
N,O-dimethyl hydroxylamine hydrochloride
Quantity
1.5 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
3.9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the reaction is stirred under a dry atmosphere for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield
ADDITION
Type
ADDITION
Details
a mixture of clear oil and white solid
STIRRING
Type
STIRRING
Details
This mixture is stirred for 12-18 h under a dry atmosphere
Duration
15 (± 3) h
WASH
Type
WASH
Details
Dilution of the reaction mixture with EtOAc and subsequent washing with dilute HCl and brine
CUSTOM
Type
CUSTOM
Details
by drying
CONCENTRATION
Type
CONCENTRATION
Details
(MgSO4) and concentration in vacuo
CUSTOM
Type
CUSTOM
Details
yields
ADDITION
Type
ADDITION
Details
a mixture of reaction products

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Name
Type
product
Smiles
CON(C(C1=C(C(=CC=C1)C1=CC=CC=C1)O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.09 g
YIELD: CALCULATEDPERCENTYIELD 30.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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